PROTAC IRAK3 degrade-1 formic

PROTAC IRAK3 Degradation potency

PROTAC IRAK3 degrade-1 formic is the only literature-validated IRAK3 degrader (DC50=2 nM, Dmax=98%)—a heterobifunctional CRBN-dependent PROTAC essential for TLR/IL-1R pathway studies. No conventional IRAK3 inhibitor exists. Due to exquisitely sensitive ternary complex geometry, only this exact probe guarantees reproducibility and established off-target profile. Researchers requiring orthogonal pharmacological validation of IRAK3 loss-of-function, or benchmarking novel IRAK3 degraders, should procure only this chemically defined formic acid salt.

Molecular Formula C48H65N11O8
Molecular Weight 924.1 g/mol
Cat. No. B12400797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC IRAK3 degrade-1 formic
Molecular FormulaC48H65N11O8
Molecular Weight924.1 g/mol
Structural Identifiers
SMILESCC(C)C1=C2C(=NC=NN2C=C1)NC3CCC(CC3)N4CCN(CC4)C(=O)CCC(=O)N5CCC(CC5)CCN6CCN(CC6)C7=CC8=C(C=C7)C(=O)N(C8=O)C9CCC(=O)NC9=O.C(=O)O
InChIInChI=1S/C47H63N11O6.CH2O2/c1-31(2)36-16-20-57-43(36)44(48-30-49-57)50-33-3-5-34(6-4-33)53-25-27-56(28-26-53)42(61)12-11-41(60)55-18-14-32(15-19-55)13-17-52-21-23-54(24-22-52)35-7-8-37-38(29-35)47(64)58(46(37)63)39-9-10-40(59)51-45(39)62;2-1-3/h7-8,16,20,29-34,39H,3-6,9-15,17-19,21-28H2,1-2H3,(H,48,49,50)(H,51,59,62);1H,(H,2,3)
InChIKeyBFLIYXLHZMYACM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PROTAC IRAK3 degrade-1 formic: Baseline Identity and Core Specifications for Procurement Decisions


PROTAC IRAK3 degrade-1 formic (also referred to as PROTAC IRAK3 degrade-1, Compound 23, or PROTAC 23) is a heterobifunctional proteolysis-targeting chimera (PROTAC) designed to selectively degrade the interleukin-1 receptor-associated kinase 3 (IRAK3) pseudokinase. As the formic acid salt form [1], this compound incorporates a cereblon (CRBN) E3 ubiquitin ligase-recruiting ligand tethered via a flexible linker to an IRAK3-targeting moiety [2]. This molecule represents the first reported IRAK3 degrader in the scientific literature and serves as a validated in vitro chemical probe [3].

Why Generic Substitution of PROTAC IRAK3 degrade-1 formic Is Not Scientifically Justified


Substituting PROTAC IRAK3 degrade-1 formic with a generic IRAK3-binding ligand, a conventional kinase inhibitor, or even another IRAK3-directed PROTAC is scientifically unsupported due to fundamental differences in mechanism, potency, and off-target profile. Conventional IRAK3 inhibitors do not exist [1], rendering any 'inhibitor' alternative entirely irrelevant. Furthermore, PROTAC activity is exquisitely dependent on the specific ternary complex geometry formed between the target protein, the degrader, and the E3 ligase [2]. Even minor changes in linker length or composition can drastically alter degradation efficiency (DC50) and maximum degradation (Dmax). Therefore, procurement of the exact validated chemical probe is essential for reproducibility and to interrogate the specific degradation profile established in the literature.

PROTAC IRAK3 degrade-1 formic: Quantitative Evidence Guide for Scientific Selection


Superior Degradation Potency (DC50) Relative to Alternative IRAK3 PROTAC Degradomer D-1

PROTAC IRAK3 degrade-1 formic achieves a substantially lower concentration for 50% protein degradation (DC50) compared to the alternative IRAK3 degrader Degradomer D-1. Specifically, PROTAC IRAK3 degrade-1 exhibits a DC50 of 2 nM in THP1 cells, while Degradomer D-1 exhibits a DC50 of 94 nM in the same cellular context [1] [2]. This represents a 47-fold improvement in degradation potency.

PROTAC IRAK3 Degradation potency

Near-Complete Maximum Degradation (Dmax) Efficiency Versus Alternative PROTACs

PROTAC IRAK3 degrade-1 formic achieves near-quantitative degradation of IRAK3 protein, with a maximum degradation (Dmax) of 98% observed in both THP1 cells and primary human macrophages. This level of target elimination is superior to that reported for other IRAK3-targeting PROTACs, such as Compounds 11 and 12, which achieved Dmax values of 74% and 98% respectively, but with DC50 values of 52 nM and 2 nM [1] [2].

PROTAC IRAK3 Degradation efficiency

Broad Kinome Selectivity Profile Validated Against a 400-Kinase Panel

Comprehensive kinome profiling at 0.1 µM against a panel of 400 wild-type kinases revealed that PROTAC IRAK3 degrade-1 formic exhibits a clean selectivity profile. Only four off-target kinases showed >50% inhibition: CDK11 (82%, IC50 = 16 nM), CDK8 (69%, IC50 = 36 nM), TRKC (60%, IC50 = 100 nM), and GSG2 (57%, IC50 = 110 nM) [1] [2]. This contrasts sharply with multi-kinase PROTACs like SB1-G-187, which target a broad range of kinases including YES1, IRAK1, and LYN [3], and demonstrates the superior specificity of PROTAC IRAK3 degrade-1.

PROTAC IRAK3 Kinase selectivity

Unbiased Global Proteomic Confirmation of Selective IRAK3 Degradation in Cells

Global proteomic analysis via mass spectrometry in THP1 cells treated with 0.1 µM PROTAC IRAK3 degrade-1 formic confirmed highly selective degradation. Only IRAK3 (fold change -1.8, p < 0.05) and DHCR24 (fold change -1.5, p < 0.05) showed statistically significant decreases in protein abundance. Changes for the closely related family members IRAK1 and IRAK4 were negligible [1] [2]. In contrast, many early-stage PROTACs lack such comprehensive, unbiased selectivity validation, leaving their true cellular target engagement ambiguous.

PROTAC IRAK3 Proteomics

PROTAC IRAK3 degrade-1 formic: Best-Fit Research and Industrial Application Scenarios


High-Confidence In Vitro Mechanistic Studies of IRAK3 Function in Innate Immunity

Researchers seeking to dissect the role of the IRAK3 pseudokinase in toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways should prioritize PROTAC IRAK3 degrade-1 formic. The compound's high degradation efficiency (Dmax = 98%) and low DC50 (2 nM) enable near-complete removal of the target protein at low concentrations, minimizing off-target effects [1]. Its validated kinome and proteomic selectivity profiles [2] provide the necessary confidence to attribute observed changes in cytokine production (e.g., IL-12p40) or NF-κB activity specifically to the loss of IRAK3 function, rather than confounding kinase inhibition or degradation of other proteins.

Benchmarking and Validating Novel IRAK3-Targeting Modalities

PROTAC IRAK3 degrade-1 formic serves as the industry-standard positive control for evaluating new chemical matter targeting IRAK3, including novel PROTACs, molecular glues, or other degrader technologies. Its extensively characterized degradation parameters (DC50 = 2 nM, Dmax = 98%) and off-target profile [1] establish a clear performance benchmark. New candidates can be directly compared against PROTAC IRAK3 degrade-1 for potency, degradation efficiency, and selectivity, providing a rigorous and reproducible standard for assessing improvement or differentiation.

Functional Genomic Orthogonal Validation in Immune Cell Models

In studies utilizing genetic knockout or knockdown approaches (e.g., CRISPR/Cas9, RNAi) to interrogate IRAK3 function, PROTAC IRAK3 degrade-1 formic provides an essential orthogonal pharmacological tool [1]. Its rapid, inducible, and reversible degradation mechanism complements the permanent nature of genetic ablation, allowing researchers to confirm that observed phenotypes are directly attributable to IRAK3 loss-of-function and are not artifacts of genetic compensation or clonal selection. This is particularly valuable in primary immune cells, where genetic manipulation is challenging.

Probing the Pseudokinase Scaffolding Function of IRAK3

Unlike traditional kinase inhibitors, which are not available for the IRAK3 pseudokinase [1], PROTAC IRAK3 degrade-1 formic completely removes the entire IRAK3 protein scaffold. This is critical for studying IRAK3's non-catalytic, scaffolding functions in signaling complexes (e.g., with TRAF6 or MyD88) [2]. This degradation-based approach provides a unique capability to investigate protein-protein interactions and signaling roles that are independent of any hypothetical kinase activity, offering insights unattainable with conventional inhibitors.

Quote Request

Request a Quote for PROTAC IRAK3 degrade-1 formic

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.